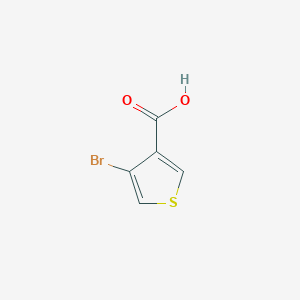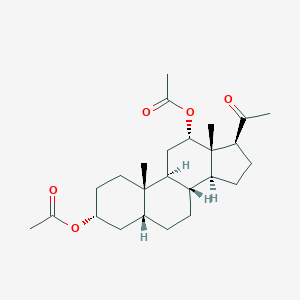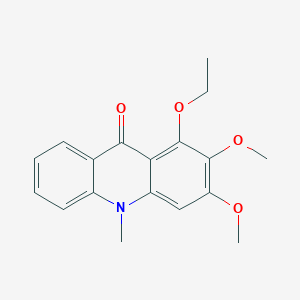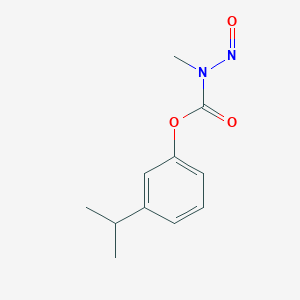
Methylnitrosocarbamic acid m-isopropylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylnitrosocarbamic acid m-isopropylphenyl ester, commonly known as MNIC, is a chemical compound that has been extensively studied in the field of biochemistry and physiology. It is a potent nitric oxide (NO) donor that has been used in various scientific research applications to investigate the mechanism of action of NO in biological systems.
科学的研究の応用
MNIC has been used in various scientific research applications to investigate the role of Methylnitrosocarbamic acid m-isopropylphenyl ester in biological systems. One of the most common applications of MNIC is in the study of the mechanism of action of Methylnitrosocarbamic acid m-isopropylphenyl ester in cardiovascular physiology. MNIC has been shown to increase Methylnitrosocarbamic acid m-isopropylphenyl ester levels in the blood, which leads to vasodilation and decreased blood pressure. This effect has been studied in both animal models and human subjects, and has potential clinical applications in the treatment of hypertension and other cardiovascular diseases.
Another application of MNIC is in the study of the role of Methylnitrosocarbamic acid m-isopropylphenyl ester in neuronal signaling. MNIC has been shown to increase Methylnitrosocarbamic acid m-isopropylphenyl ester levels in neuronal cells, which leads to increased neurotransmitter release and improved neuronal function. This effect has been studied in animal models of neurological diseases, such as Alzheimer's and Parkinson's disease, and has potential clinical applications in the treatment of these diseases.
作用機序
The mechanism of action of MNIC is based on its ability to release Methylnitrosocarbamic acid m-isopropylphenyl ester in biological systems. Methylnitrosocarbamic acid m-isopropylphenyl ester is a potent signaling molecule that plays a crucial role in various physiological processes, such as vasodilation, neurotransmission, and immune function. MNIC releases Methylnitrosocarbamic acid m-isopropylphenyl ester via a chemical reaction that occurs in biological fluids, such as blood and cerebrospinal fluid. Once released, Methylnitrosocarbamic acid m-isopropylphenyl ester activates various signaling pathways that lead to the physiological effects observed with MNIC administration.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNIC are primarily related to its ability to release Methylnitrosocarbamic acid m-isopropylphenyl ester in biological systems. The vasodilatory effects of MNIC have been well documented in both animal models and human subjects, and have potential clinical applications in the treatment of hypertension and other cardiovascular diseases. The effects of MNIC on neuronal signaling have also been studied extensively, and have potential clinical applications in the treatment of neurological diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using MNIC in lab experiments is its ability to release Methylnitrosocarbamic acid m-isopropylphenyl ester in a controlled and predictable manner. This makes it an attractive compound for studying the role of Methylnitrosocarbamic acid m-isopropylphenyl ester in biological systems. Another advantage of using MNIC is its relatively simple synthesis method, which makes it readily available for scientific research.
One of the limitations of using MNIC in lab experiments is its potential toxicity. MNIC has been shown to be toxic at high concentrations, which limits its use in certain experiments. Another limitation of using MNIC is its short half-life, which requires frequent administration in experiments.
将来の方向性
There are several future directions for the study of MNIC and its role in biological systems. One potential direction is the development of MNIC-based therapeutics for the treatment of cardiovascular and neurological diseases. Another potential direction is the study of the effects of MNIC on immune function, which has not been extensively investigated. Additionally, the development of new Methylnitrosocarbamic acid m-isopropylphenyl ester donors based on the structure of MNIC could lead to the discovery of novel compounds with improved pharmacological properties.
合成法
MNIC can be synthesized by the reaction of m-isopropylphenol with sodium nitrite and urea in acetic acid. The reaction proceeds via the formation of a diazonium intermediate, which is then reacted with urea to form MNIC. The synthesis of MNIC is a relatively simple and straightforward process, which makes it an attractive compound for scientific research.
特性
CAS番号 |
18952-79-9 |
|---|---|
製品名 |
Methylnitrosocarbamic acid m-isopropylphenyl ester |
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC名 |
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)9-5-4-6-10(7-9)16-11(14)13(3)12-15/h4-8H,1-3H3 |
InChIキー |
AJHKCJXLTDAPCQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O |
正規SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O |
その他のCAS番号 |
18952-79-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



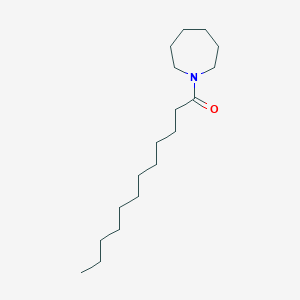

![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)

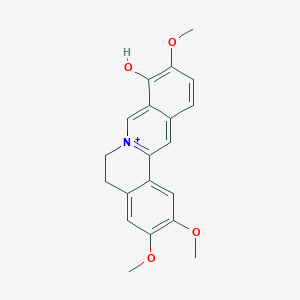

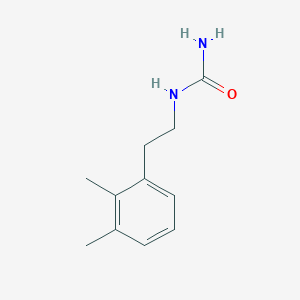
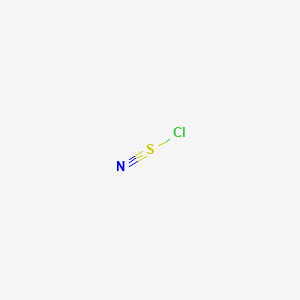
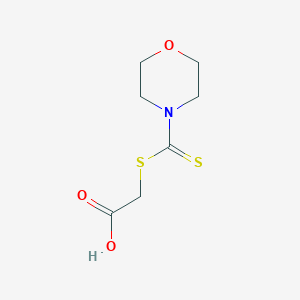
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)
